molecular formula C13H13N3O B2570479 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone CAS No. 75380-54-0

1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone

Cat. No.: B2570479
CAS No.: 75380-54-0
M. Wt: 227.267
InChI Key: HXUOBVIVDMTQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,4-dimethylpyrazole with o-phenylenediamine, followed by acylation with ethanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone exerts its effects is often related to its interaction with biological macromolecules. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various molecular targets, including proteins and nucleic acids, influencing pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

  • 1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)methanone
  • 1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)propanone

Comparison: Compared to its analogs, 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone is unique due to its specific ethanone group, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where other similar compounds might not be as effective .

Properties

IUPAC Name

1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-8-12(9(2)17)13-15(3)10-6-4-5-7-11(10)16(13)14-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUOBVIVDMTQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30971991
Record name 1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5655-67-4
Record name 1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.